n-Octyldiisopropylchlorosilane
Overview
Description
It is a liquid at room temperature and has a molecular weight of 262.93 g/mol . This compound is primarily used as a reagent in organic synthesis and surface modification processes.
Mechanism of Action
Target of Action
n-Octyldiisopropylchlorosilane, also known as Chlorodiisopropyloctylsilane or chloro-octyl-di(propan-2-yl)silane, is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It is often involved in protection and deprotection reactions .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. In the context of a chemical reaction, the compound can facilitate the formation of desired products . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodiisopropyloctylsilane can be synthesized through the reaction of octyltrichlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction can be represented as follows:
CH3(CH2)7SiCl3+2(CH3)2CHMgCl→CH3(CH2)7Si[CH(CH3)2]2Cl+2MgCl2
Industrial Production Methods
In an industrial setting, the production of chlorodiisopropyloctylsilane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Chlorodiisopropyloctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of moisture, chlorodiisopropyloctylsilane hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or toluene
Catalysts: Acid or base catalysts for specific reactions
Major Products
Silane Derivatives: Formed through substitution reactions
Silanols: Formed through hydrolysis
Siloxanes: Formed through condensation of silanols
Scientific Research Applications
Chlorodiisopropyloctylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers.
Organic Synthesis: Serves as a reagent in the synthesis of various organosilicon compounds.
Biotechnology: Employed in the preparation of bio-compatible surfaces for medical devices and implants.
Material Science: Utilized in the development of advanced materials with tailored surface characteristics.
Comparison with Similar Compounds
Chlorodiisopropyloctylsilane can be compared with other similar compounds such as:
- Chlorotriethylsilane
- Chlorotriisobutylsilane
- Chlorodimethylsilane
Uniqueness
Chlorodiisopropyloctylsilane is unique due to its specific combination of octyl and diisopropyl groups, which provide distinct steric and electronic properties. This makes it particularly useful for applications requiring specific surface modifications and reactivity profiles.
Properties
IUPAC Name |
chloro-octyl-di(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALITQCKMBTLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403446 | |
Record name | Chlorodiisopropyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117559-37-2 | |
Record name | Chlorodiisopropyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodiisopropyloctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Chlorodiisopropyloctylsilane in the sol-gel immobilization of lipase?
A1: The research paper investigates various silicon alkoxides, including Chlorodiisopropyloctylsilane, for creating an organic-inorganic matrix via a sol-gel process. This matrix is used to immobilize lipase, a type of enzyme. The paper primarily focuses on comparing the effectiveness of different alkoxides containing amine (-NH) and thiol (-SH) groups for enzyme immobilization. While Chlorodiisopropyloctylsilane is mentioned as part of the study, its specific contribution to lipase activity is not explicitly discussed in the provided abstract []. Further research within the full paper is necessary to determine the precise influence of Chlorodiisopropyloctylsilane on enzyme activity in this specific application.
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